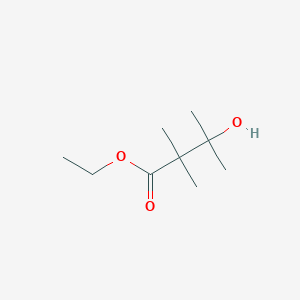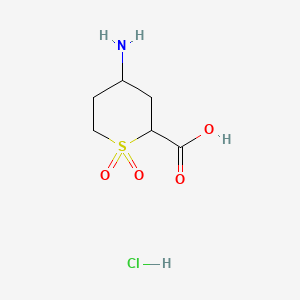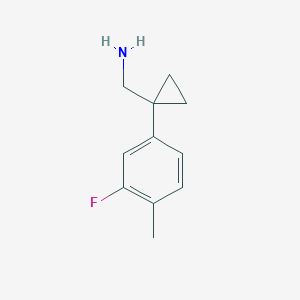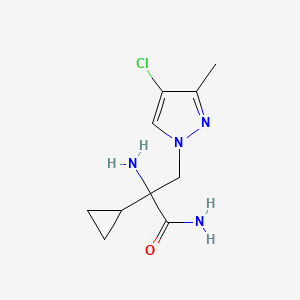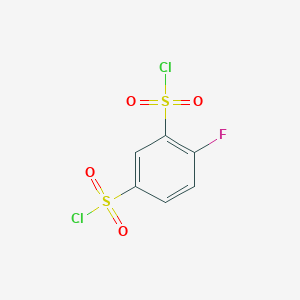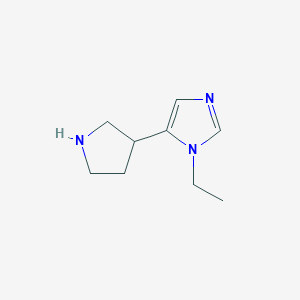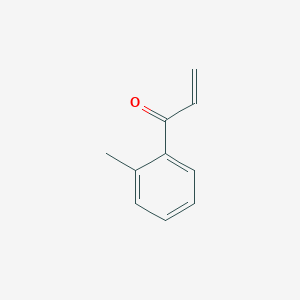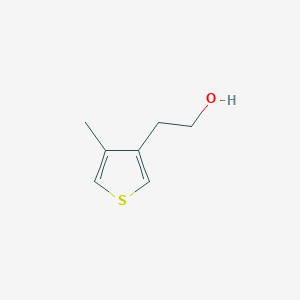
4-Methyl-3-thiopheneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-thiopheneethanol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-thiopheneethanol typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts alkylation of thiophene with methyl groups, followed by hydroxylation. Another approach involves the use of Grignard reagents to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-thiopheneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, such as thiophene ketones, thiophene alcohols, and substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-thiopheneethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-thiopheneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-ethanol: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methylthiophene: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Thiophenemethanol: Similar but with a different position of the hydroxyl group, affecting its chemical properties.
Uniqueness: 4-Methyl-3-thiopheneethanol’s unique combination of a methyl and hydroxyl group on the thiophene ring makes it particularly valuable in synthetic chemistry. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C7H10OS |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
2-(4-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
BELVRKXDTCTULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


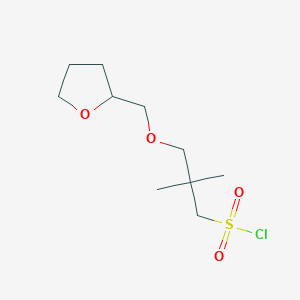

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
